![molecular formula C13H10ClFOS B8075999 5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol](/img/structure/B8075999.png)
5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol” is a chemical entity with specific properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. The industrial methods may involve continuous flow reactors, large-scale batch reactors, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
化学反応の分析
Types of Reactions
5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction pathway.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
科学的研究の応用
5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: this compound is used in industrial applications, such as the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The detailed molecular mechanisms are studied to understand how the compound exerts its effects and to identify potential therapeutic applications.
類似化合物との比較
Similar Compounds
5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with related chemical structure and biological activity.
CID 5479530: A cephalosporin antibiotic with distinct therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and potential applications. Compared to similar compounds, this compound may exhibit different reactivity, biological activity, and therapeutic potential, making it a valuable compound for further research and development.
Conclusion
This compound is a compound with significant potential in various fields of scientific research and industry. Its unique chemical structure and properties make it an important subject of study for understanding its reactions, applications, and mechanisms of action. Further research into this compound may uncover new uses and enhance our understanding of its potential benefits.
特性
IUPAC Name |
5-chloro-2-[(3-fluorophenyl)methoxy]benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFOS/c14-10-4-5-12(13(17)7-10)16-8-9-2-1-3-11(15)6-9/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVBCCUHTTZSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
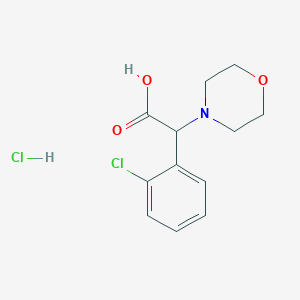
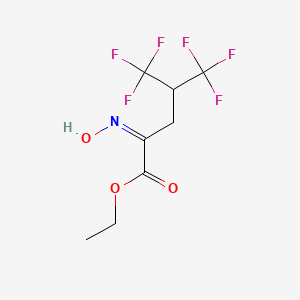
![Tert-butyl 4'-methylspiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B8075931.png)
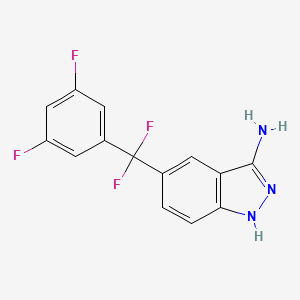
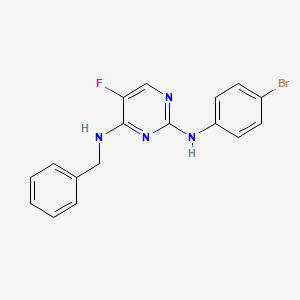
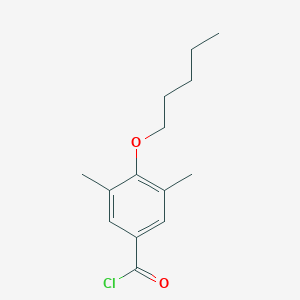
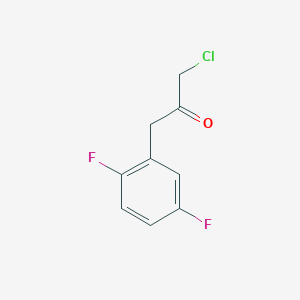
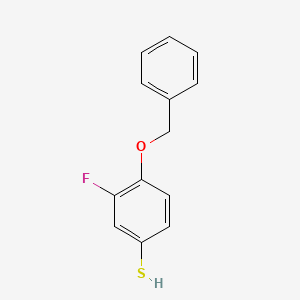
![4-[(2-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075958.png)
![2-[(2-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075966.png)
![5-Chloro-2-[(2-fluorophenyl)methoxy]benzenethiol](/img/structure/B8075974.png)
![4-[(3-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075993.png)
![2-[(3-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075996.png)
![3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenethiol](/img/structure/B8076004.png)
